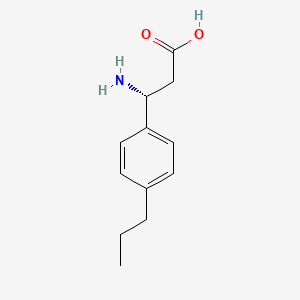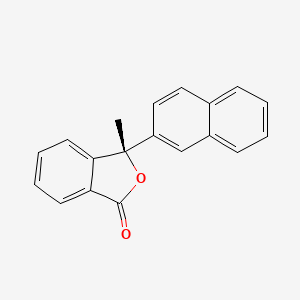
(3-ethylcyclobutyl)methanol,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethylcyclobutyl)methanol,Mixtureofdiastereomers is a chemical compound with the molecular formula C7H14O. It exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound has gained attention in various fields due to its potential biological activity and applications in medical, environmental, and industrial research.
Preparation Methods
The preparation of (3-ethylcyclobutyl)methanol,Mixtureofdiastereomers involves several synthetic routes. One common method is the diastereoselective synthesis, which allows for the creation of densely substituted compounds with dual functional handles for enhanced core modifications . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-ethylcyclobutyl)methanol,Mixtureofdiastereomers undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes. Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride to produce alcohols. Substitution reactions can involve nucleophiles such as halides or amines, resulting in the formation of substituted products .
Scientific Research Applications
(3-ethylcyclobutyl)methanol,Mixtureofdiastereomers has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be investigated for its potential therapeutic effects, such as its role in drug development or as a precursor to active pharmaceutical ingredients. Additionally, in industry, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-ethylcyclobutyl)methanol,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may interact with enzymes involved in metabolic pathways, influencing the production of key metabolites. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3-ethylcyclobutyl)methanol |
InChI |
InChI=1S/C7H14O/c1-2-6-3-7(4-6)5-8/h6-8H,2-5H2,1H3 |
InChI Key |
JLIIZUPFAWSETP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B13907021.png)


![1-[(2,4-Dimethoxyphenyl)methyl]-4-(1-hydroxy-1-methyl-ethyl)pyrrolidin-2-one](/img/structure/B13907041.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13907059.png)
![(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]ferrocene](/img/structure/B13907065.png)


![(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907074.png)

